

An In-depth Technical Guide to 2-Methyl-3-(2-morpholinoethoxy)phenol

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Compound of Interest

Compound Name:	2-Methyl-3-[2-(morpholin-4-yl)ethoxy]phenol
CAS No.:	1094370-22-5
Cat. No.:	B1461454

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This guide provides a comprehensive technical overview of 2-Methyl-3-(2-morpholinoethoxy)phenol, a molecule of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific compound, this document synthesizes information from established chemical principles and data on structurally related compounds to present a predictive yet scientifically grounded perspective.

Nomenclature and Structure

The unequivocal identification of a chemical entity is foundational. Here, we establish the IUPAC name and common synonyms for the target compound.

1.1. IUPAC Name

Following the nomenclature rules for substituted phenols, the hydroxyl group is assigned to position 1 of the benzene ring.^{[1][2][3][4]} The substituents are then numbered to give them the lowest possible locants. Consequently, the correct IUPAC name for the compound is 2-Methyl-3-(2-morpholinoethoxy)phenol.

1.2. Synonyms

Based on its structural components, potential synonyms include:

- 4-(2-((2-hydroxy-3-methyl)phenoxy)ethyl)morpholine
- 2-(2-Hydroxy-3-methylphenoxy)-N-ethylmorpholine

1.3. Chemical Structure

Caption: Chemical structure of 2-Methyl-3-(2-morpholinoethoxy)phenol.

Physicochemical Properties (Predicted)

The physicochemical properties of a compound are critical in determining its suitability for various applications, particularly in drug development. The following table summarizes the predicted properties of 2-Methyl-3-(2-morpholinoethoxy)phenol, estimated from its constituent functional groups.

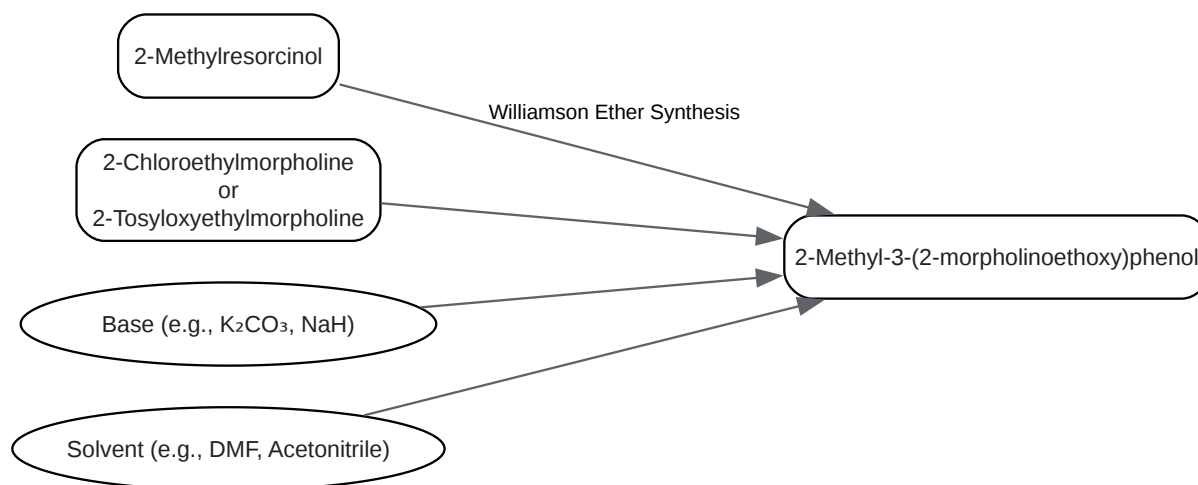
Property	Predicted Value	Rationale and Supporting Evidence
Molecular Formula	C ₁₃ H ₁₉ NO ₃	Based on the chemical structure.
Molecular Weight	237.29 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow viscous liquid or low melting solid.	Phenol is a colorless-to-white solid, and 2-morpholinoethanol is a colorless to pale yellow viscous liquid.[5][6]
Solubility	Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Moderately soluble in water.	The morpholine and hydroxyl groups will enhance water solubility, while the aromatic ring and methyl group contribute to lipophilicity.
pKa	~9-10 for the phenolic hydroxyl; ~7-8 for the morpholinium ion	The pKa of phenol is ~10. The methyl group is weakly electron-donating, which may slightly increase the pKa. The morpholinoethoxy group's effect is harder to predict but is unlikely to cause a large deviation. The pKa of the conjugate acid of morpholine is ~8.5.
LogP	1.5 - 2.5	This is an estimate. The morpholinoethoxy group will decrease the LogP compared to 2-methylphenol.

Synthesis Protocol

A plausible synthetic route for 2-Methyl-3-(2-morpholinoethoxy)phenol is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[7][8] This would involve the

reaction of a suitable phenol with a halo- or tosyloxy-functionalized morpholinoethane.

3.1. Proposed Synthetic Pathway



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Caption: Proposed synthesis of 2-Methyl-3-(2-morpholinoethoxy)phenol.

3.2. Step-by-Step Methodology

- Preparation of the Phenoxide:
 - To a solution of 2-methylresorcinol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 eq) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
 - Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. The hydroxyl group at position 1 is more sterically hindered by the adjacent methyl group, so the reaction is expected to occur preferentially at the hydroxyl group at position 3.
- Etherification:
 - To the phenoxide solution, add 4-(2-chloroethyl)morpholine or a more reactive derivative like 4-(2-tosyloxyethyl)morpholine (1.0-1.2 eq) dropwise.

- Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification:
 - Once the reaction is complete, cool the mixture to room temperature and pour it into water.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the desired 2-Methyl-3-(2-morpholinoethoxy)phenol.

Potential Applications in Drug Development

The morpholine moiety is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.^{[9][10]} Its presence often confers favorable physicochemical and pharmacokinetic properties. The phenolic component also offers a handle for further functionalization and can participate in key interactions with biological targets.

4.1. Rationale for Pharmacological Interest

- **Morpholine's Role:** The morpholine ring can improve aqueous solubility, act as a hydrogen bond acceptor, and introduce a basic center, which can be crucial for target engagement and modulating ADME (absorption, distribution, metabolism, and excretion) properties.^{[9][10]}
- **Phenolic Moiety:** Phenols are known to possess a wide range of biological activities, including antioxidant properties.^[11] They can also serve as a scaffold for building more complex molecules.
- **Combined Effect:** The combination of these two pharmacophores in 2-Methyl-3-(2-morpholinoethoxy)phenol suggests potential for a range of therapeutic applications.

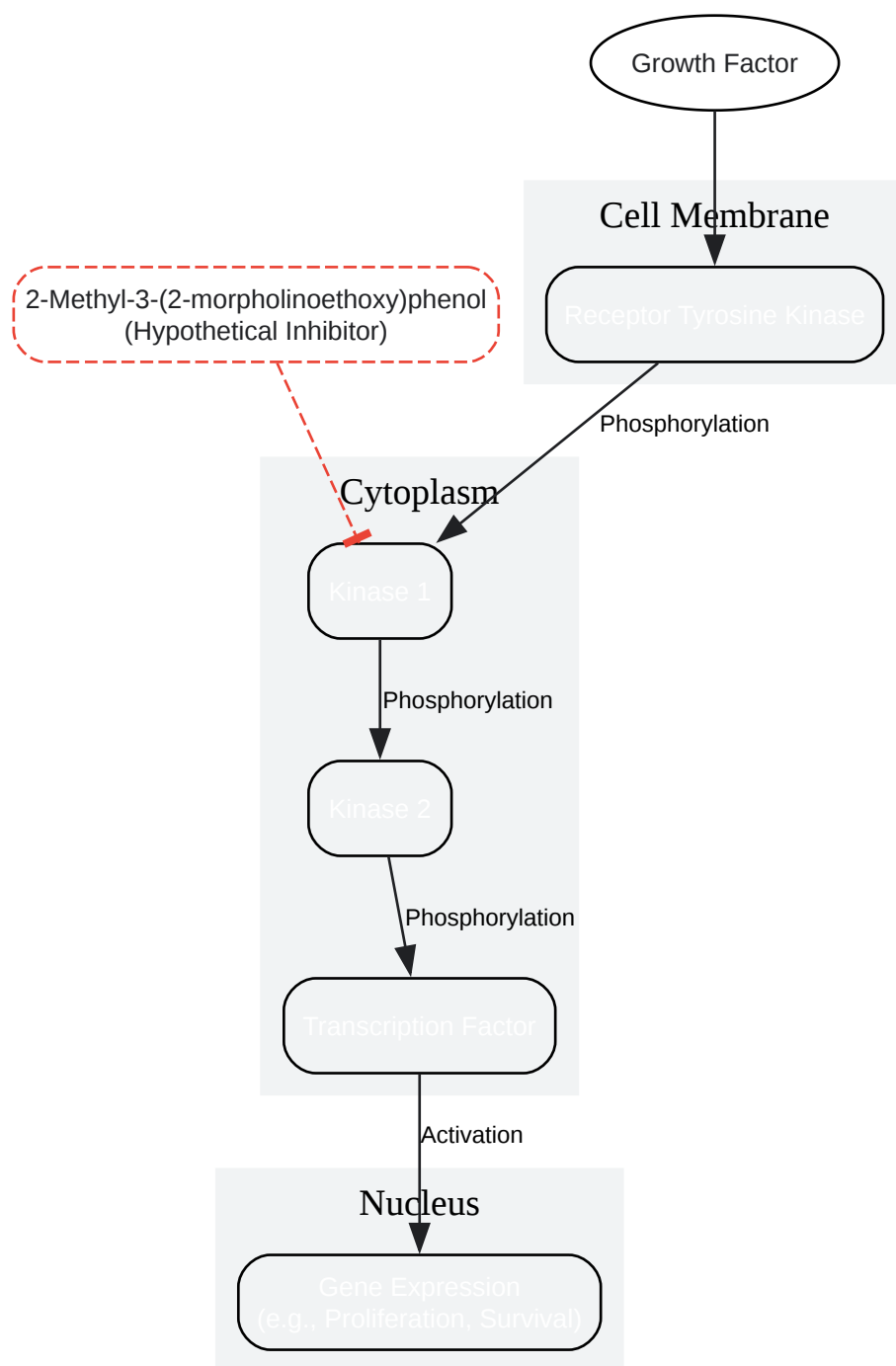
4.2. Potential Therapeutic Areas

Compounds containing the morpholine scaffold have shown activity in a variety of therapeutic areas, including:

- **Neurodegenerative Diseases:** Morpholine derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and monoamine oxidases, which are implicated in Alzheimer's and Parkinson's diseases.[12]
- **Oncology:** The morpholine ring is present in several kinase inhibitors used in cancer therapy.
- **Anti-inflammatory and Analgesic Activity:** Some morpholino compounds have demonstrated anti-inflammatory and analgesic properties.[13]

4.3. Hypothetical Signaling Pathway Interaction

Given the prevalence of morpholine in kinase inhibitors, a hypothetical interaction with a generic protein kinase signaling pathway can be visualized.



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Caption: Hypothetical inhibition of a kinase cascade by the title compound.

Conclusion

While 2-Methyl-3-(2-morpholinoethoxy)phenol is not a widely characterized compound, its structural features suggest it is a molecule of significant interest for chemical and biological exploration. The synthetic route proposed herein is based on well-established and reliable organic chemistry principles. The presence of both a phenol and a morpholine moiety makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology. Further research is warranted to synthesize and evaluate the biological activities of this promising compound.

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